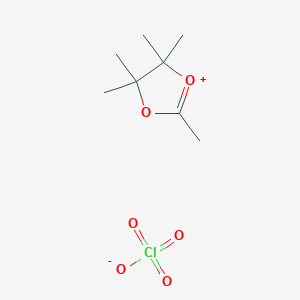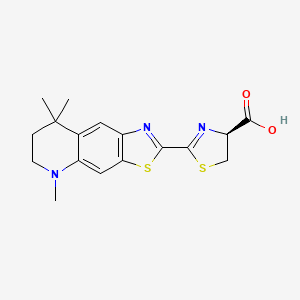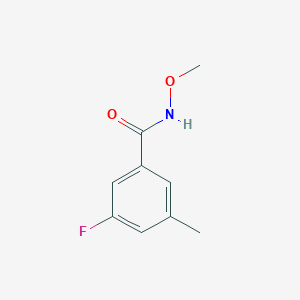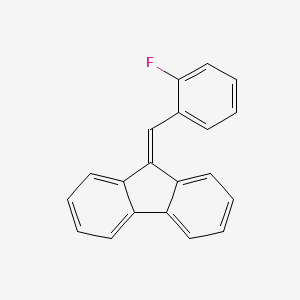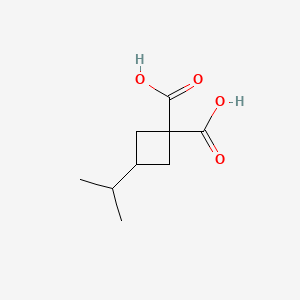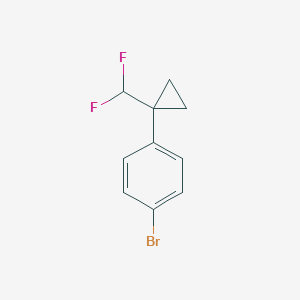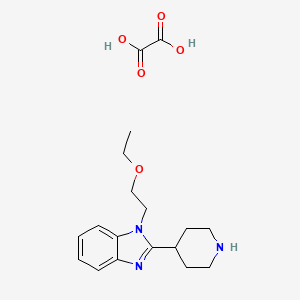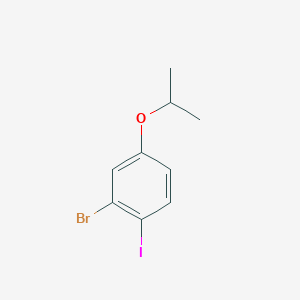
2-Bromo-1-iodo-4-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropoxy groups. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-iodo-4-isopropoxybenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring in the presence of a catalyst. The isopropoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available benzene derivatives. The process includes:
- Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron bromide.
- Iodination: The brominated benzene is then reacted with iodine and a suitable oxidizing agent.
- Etherification: The final step involves the introduction of the isopropoxy group through a reaction with isopropyl alcohol and a base.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both bromine and iodine can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-1-iodo-4-isopropoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-iodo-4-isopropoxybenzene involves its reactivity as an electrophile in various chemical reactions. The bromine and iodine atoms on the benzene ring make it highly reactive towards nucleophiles, facilitating substitution and coupling reactions. The isopropoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-iodobenzene: Lacks the isopropoxy group, making it less versatile in certain reactions.
4-Bromo-2-iodo-1-isopropylbenzene: Similar structure but with different substituent positions, affecting its reactivity.
2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of an isopropoxy group, altering its chemical properties.
Uniqueness
2-Bromo-1-iodo-4-isopropoxybenzene is unique due to the presence of both bromine and iodine atoms, along with the isopropoxy group. This combination of substituents provides a unique reactivity profile, making it valuable in synthetic chemistry for the construction of complex molecules.
Propiedades
Fórmula molecular |
C9H10BrIO |
|---|---|
Peso molecular |
340.98 g/mol |
Nombre IUPAC |
2-bromo-1-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 |
Clave InChI |
KJVOZKDJRTUVII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


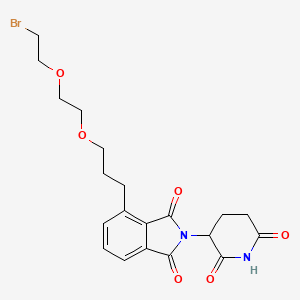
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)




